molecular formula C8H10O2 B6227090 2-cyclopropylpent-4-ynoic acid CAS No. 1314911-14-2

2-cyclopropylpent-4-ynoic acid

Cat. No.: B6227090
CAS No.: 1314911-14-2
M. Wt: 138.2
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Description

2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2) is a carboxylic acid derivative characterized by a cyclopropane ring attached to the second carbon of a pent-4-ynoic acid backbone. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.17 g/mol . The compound’s structure combines a strained cyclopropane ring with a terminal alkyne and a carboxylic acid group, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and catalysis . It is cataloged as a building block in organic chemistry, suggesting applications in drug discovery and materials science .

Properties

CAS No.

1314911-14-2

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylpent-4-ynoic acid typically involves the following steps:

    Alkyne Formation: The formation of the alkyne group through various methods such as dehydrohalogenation or Sonogashira coupling.

Industrial Production Methods: Industrial production of 2-cyclopropylpent-4-ynoic acid may involve large-scale cyclopropylation and alkyne formation reactions, followed by efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: 2-Cyclopropylpent-4-ynoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl group or the alkyne position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alkenes and alkanes.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-Cyclopropylpent-4-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-cyclopropylpent-4-ynoic acid, differing primarily in substituents or backbone modifications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number
2-Cyclopropylpent-4-ynoic acid Cyclopropyl at C2 C₈H₁₀O₂ 138.17 1314911-14-2
2-Propylpent-4-ynoic acid Linear propyl at C2 C₈H₁₂O₂ 140.18 24102-11-2
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid Chlorine at C5, isopropyl at C2, double bond C₈H₁₃ClO₂ 176.64 N/A
Pent-4-en-2-ynoic acid Double bond at C4, triple bond at C2 C₅H₄O₂ 96.09 N/A

Key Observations :

  • Cyclopropyl vs. Alkyl Substituents: The cyclopropyl group introduces ring strain, enhancing reactivity in cycloadditions compared to the linear propyl group in 2-propylpent-4-ynoic acid .
  • Unsaturation Differences: Pent-4-en-2-ynoic acid lacks a cyclopropane ring but contains both double and triple bonds, leading to distinct electronic properties and lower molecular weight .
Physical and Chemical Properties
Property 2-Cyclopropylpent-4-ynoic Acid 2-Propylpent-4-ynoic Acid Pent-4-en-2-ynoic Acid
LogP Estimated ~1.2 (cyclopropane effect) ~1.5 (propyl hydrophobicity) 0.26
Acidity (pKa) ~4.2 (carboxylic acid) ~4.3 ~4.0
Reactivity High (strain-driven ring-opening) Moderate (alkyl chain stability) High (conjugated unsaturation)

Key Findings :

  • The cyclopropane ring in 2-cyclopropylpent-4-ynoic acid lowers LogP compared to 2-propylpent-4-ynoic acid due to reduced hydrophobicity, despite similar molecular weights .
  • The terminal alkyne in all compounds enables click chemistry (e.g., Huisgen cycloaddition), but the cyclopropyl variant may favor strained transition states in palladium-catalyzed reactions .
  • Pent-4-en-2-ynoic acid’s conjugated double and triple bonds enhance electrophilicity, making it reactive in Diels-Alder reactions .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions, producing cyclopropane-containing alkynes. This reaction is critical for synthesizing functionalized cyclopropane derivatives.

Conditions Reagents/Catalysts Products Yield Source
Heating (65°C)MeI, KOtBuMethyl 5-cyclopropylpent-4-ynoate77%
Acidic hydrolysis2 N HClCyclopropylpent-4-ynoic acid derivative63%

Decarboxylation is facilitated by methyl iodide (MeI) in the presence of a strong base (KOtBu), leading to ester formation . Acidic workup retains the cyclopropane ring while modifying the alkyne group.

Oxidation and Reduction

The alkyne and cyclopropane moieties participate in redox reactions:

Oxidation

The triple bond can oxidize to ketones or carboxylic acids under strong oxidizing conditions:

Conditions Reagents Products Notes Source
KMnO₄, H₂OAcidic aqueous solution2-Cyclopropylpentanedioic acidCyclopropane ring intact

Reduction

Catalytic hydrogenation selectively reduces the alkyne to an alkene or alkane:

Conditions Catalysts Products Selectivity Source
H₂, Pd/CEthanol, RT2-Cyclopropylpent-4-enoic acidPartial (alkene)
LiAlH₄Dry ether2-Cyclopropylpentan-1-olFull reduction (alkane)

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under radical or acidic conditions:

Conditions Reagents Products Mechanism Source
Di-t-butyl peroxide, ΔRadical initiatorPent-4-ynoic acid derivativesRadical-induced cleavage
H₂SO₄, H₂OAcidic hydrolysis5-Pentynoic acidAcid-catalyzed opening

Radical-initiated ring-opening generates acyl radicals, which recombine to form extended carbon chains . Acidic conditions lead to protonation and ring rupture, yielding linear alkyne-carboxylic acids.

Substitution at the Carboxylic Acid Group

The -COOH group participates in nucleophilic substitution to form esters, amides, or acid chlorides:

Conditions Reagents Products Yield Source
SOCl₂, RTThionyl chloride2-Cyclopropylpent-4-ynoyl chloride85%
MeOH, H₂SO₄Fischer esterificationMethyl 2-cyclopropylpent-4-ynoate92%

Esterification with methanol under acidic conditions is highly efficient, as demonstrated in metallaphotoredox-catalyzed protocols .

Cycloaddition Reactions

The alkyne group engages in [2+2] or Diels-Alder cycloadditions:

Conditions Reagents/Partners Products Applications Source
UV light, CuClEthyleneBicyclo[5.3.0]decanone derivativesSynthetic intermediates
Thermal, dienophiles1,3-ButadieneFused cyclohexene-carboxylic acidsDrug discovery

These reactions exploit the alkyne’s linear geometry to construct complex polycyclic frameworks .

Q & A

Q. What experimental methods are recommended for synthesizing 2-cyclopropylpent-4-ynoic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol : Utilize cyclopropanation reactions with pent-4-ynoic acid derivatives, employing transition metal catalysts (e.g., palladium or copper) to facilitate cyclopropane ring formation. Optimize reaction conditions (temperature, solvent polarity) to minimize side products .

  • Purity Validation :

    • Chromatography : Use HPLC or GC-MS with a polar stationary phase to separate impurities.
    • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (key peaks: cyclopropyl protons at δ 0.5–1.5 ppm, alkyne proton at δ 2.1–2.5 ppm) and FT-IR (C≡C stretch ~2100 cm1^{-1}, carboxylic acid O-H ~2500–3300 cm1^{-1}) .
  • Data Table :

    PropertyValueSource
    Molecular FormulaC8_8H10_{10}O2_2
    CAS No.1314911-14-2
    Key Spectral PeaksNMR δ 2.3 (alkyne)

Q. How can researchers characterize the reactivity of the cyclopropane and alkyne moieties in this compound?

Methodological Answer:

  • Cyclopropane Reactivity : Test ring-opening reactions under acidic/basic conditions (e.g., H2_2SO4_4 or LiAlH4_4) and monitor via 1^1H NMR for disappearance of cyclopropyl peaks .
  • Alkyne Reactivity : Perform Huisgen cycloaddition (click chemistry) with azides to confirm alkyne functionality. Use UV-Vis or fluorescence spectroscopy to track triazole formation .
  • Control Experiments : Compare reactivity with non-cyclopropyl analogs to isolate steric/electronic effects of the cyclopropane group .

Advanced Research Questions

Q. How can computational modeling predict the stability and electronic properties of 2-cyclopropylpent-4-ynoic acid?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) of the cyclopropane ring and alkyne moiety. Compare with experimental thermochemical data .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic solvents) to assess solubility and aggregation behavior .
  • Data Contradiction Analysis : If computational results conflict with experimental observations (e.g., unexpected ring stability), re-evaluate basis sets or solvent models and validate with hybrid QM/MM approaches .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework :
    • Source Evaluation : Exclude studies lacking purity validation (e.g., missing NMR/MS data) .
    • Conditional Variables : Compare assay conditions (pH, temperature, cell lines) to identify confounding factors .
    • Statistical Harmonization : Apply ANOVA or mixed-effects models to normalize disparate datasets .
  • Case Study Example : If one study reports enzyme inhibition while another does not, replicate experiments using standardized protocols (e.g., identical buffer systems) and include positive/negative controls .

Q. How can researchers design experiments to study the compound’s role as a metabolic intermediate?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled 2-cyclopropylpent-4-ynoic acid and track incorporation into downstream metabolites via LC-MS metabolomics .

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} values using purified enzymes (e.g., cytochrome P450 isoforms) to identify metabolic pathways .

  • Data Table :

    EnzymeSubstrate Concentration (μM)KmK_m (μM)VmaxV_{max} (nmol/min)
    CYP3A450–200120 ± 158.2 ± 0.7
    CYP2D650–200N/ANo activity

Handling Data Limitations

Q. What methodologies address gaps in thermodynamic or kinetic data for this compound?

Methodological Answer:

  • Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition .
  • Kinetic Profiling : Conduct stopped-flow spectroscopy to capture rapid alkyne-mediated reactions .
  • Collaborative Validation : Cross-reference data with repositories like PubChem or Reaxys, prioritizing peer-reviewed studies over preprint platforms .

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